2-Cyclopenten-1-ol, 2-bromo-, (1S)-
CAS No.: 156768-85-3
Cat. No.: VC19133116
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156768-85-3 |
---|---|
Molecular Formula | C5H7BrO |
Molecular Weight | 163.01 g/mol |
IUPAC Name | (1S)-2-bromocyclopent-2-en-1-ol |
Standard InChI | InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
Standard InChI Key | HVTLYEBHUKZJCL-YFKPBYRVSA-N |
Isomeric SMILES | C1C[C@@H](C(=C1)Br)O |
Canonical SMILES | C1CC(C(=C1)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
The compound has the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol . Its IUPAC name, (1S)-2-bromocyclopent-2-en-1-ol, reflects the stereospecific configuration at the first carbon (S-configuration) and the bromine substitution at the second carbon of the cyclopentenol ring . The structure features a five-membered cyclopentene ring with hydroxyl (-OH) and bromine (-Br) groups at positions 1 and 2, respectively (Figure 1).
Figure 1:
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Boiling Point | Not reported | |
Melting Point | Not reported | |
Density | Not reported | |
Flash Point | Not reported | |
LogP (Partition Coefficient) | 1.42 | |
PSA (Polar Surface Area) | 20.23 Ų |
The absence of reported melting/boiling points suggests challenges in isolation or characterization under standard conditions . The logP value indicates moderate lipophilicity, while the PSA highlights polarity due to the hydroxyl group .
Synthesis and Stereoselective Production
Halogenation of Cyclopentenol Precursors
A common route involves bromination of cyclopentenol derivatives. For example, 2-cyclopenten-1-ol can undergo electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride . Stereochemical control is achieved via chiral catalysts or enantioselective conditions. A study by Wu et al. (2015) demonstrated the use of copper bromide (CuBr) and chiral ligands to synthesize enantiomerically enriched bromocyclopentenols .
Ring-Closing Metathesis (RCM)
RCM of diene precursors offers a stereocontrolled approach. For instance, Grubbs’ catalyst-mediated metathesis of 1,6-dienes yields cyclopentenol frameworks with defined configurations . This method was employed in the synthesis of 1-methyl-2-cyclopentenol, a structural analog, achieving 40–83% yields depending on substituents .
Applications in Organic Synthesis
Chiral Building Block
The (1S)-configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor for natural products containing tertiary alcohols, such as phorbasin B . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
Pharmaceutical Intermediates
The compound is implicated in synthesizing antiviral agents. For example, carbovir analogs require stereochemically defined cyclopentenol intermediates for activity . The (1S)-configuration ensures compatibility with enzymatic targets, as demonstrated in studies on purine-substituted cyclopentenes .
Agricultural Chemistry
Brominated cyclopentenols are explored as herbicides and pesticides due to their ability to disrupt plant growth pathways . The bromine moiety enhances bioavailability and environmental persistence, though regulatory data remain limited .
Comparative Analysis with Analogous Compounds
2-Bromo-3-methyl-2-cyclopenten-1-one
This ketone derivative (CAS: 80963-36-6) shares a similar brominated cyclopentene backbone but lacks the hydroxyl group. It exhibits higher reactivity in Michael additions and Diels-Alder reactions, making it preferable for polycyclic syntheses.
(1S,2R)-2-Bromo-cyclopentanol
The saturated analog (CAS: 20377-79-1) lacks the double bond, reducing conjugation effects. This increases stability but limits utility in cycloadditions .
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